molecular formula C29H26N6O3 B15143502 Parp1/brd4-IN-1

Parp1/brd4-IN-1

Cat. No.: B15143502
M. Wt: 506.6 g/mol
InChI Key: JHEWPSFLMCUPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parp1/brd4-IN-1 is a dual inhibitor targeting both Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4). These proteins play crucial roles in DNA damage repair and transcription regulation, respectively. The compound has shown significant potential in cancer therapy, particularly in treating breast cancer by inducing DNA damage and inhibiting cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp1/brd4-IN-1 involves a multi-step process. One of the key steps includes the formation of a phthalazinone moiety, which mimics the PARP1 substrate. The synthetic route typically involves:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Parp1/brd4-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against PARP1 and BRD4 .

Scientific Research Applications

Scientific Research Applications of PARP1/BRD4-IN-1

This compound is a chemical compound that represses the expression and activity of PARP1 (Poly(ADP-ribose) polymerase 1) and BRD4 (Bromodomain-containing protein 4) . Scientific research has indicated that this dual inhibition synergistically inhibits the malignant growth of pancreatic cancer cells .

Effects on Cancer Cells

  • Inhibition of Cancer Cell Growth this compound has demonstrated potent inhibition of growth in various cancer cell lines, including CFPAC-1, SW1990, MDA-MB-231, MDA-MB-468, HCT-116, and THP-1 .
  • Cell Cycle Arrest The compound induces cell cycle arrest at the G0/G1 and G2/M phases in SW1990 cells .
  • Apoptosis Induction At a concentration of 2 μM, this compound effectively induces apoptosis in SW1990 cells .
  • Regulation of Protein Expression this compound regulates the expression of several proteins, including HEXIM1, c-Myc, FOXO1, MDC1, and TOPBP1, which enhances the inhibition of DNA repair in SW1990 cells .

Synergistic Inhibition of Pancreatic Cancer

This compound has been identified as a dual inhibitor that can repress the expression and activity of both PARP1 and BRD4, leading to a synergistic effect in inhibiting the malignant growth of pancreatic cancer cells . This compound has shown promise as an antitumor agent by reversing Olaparib-induced adaptive resistance and inducing cell cycle arrest and DNA damage by perturbing PARP1 and BRD4-involved signaling pathways .

DNA Repair and Homologous Recombination Deficiency

Research suggests that inducing deficiency in homologous recombination (HR) repair is an effective strategy to broaden the application of PARP inhibitors in pancreatic cancer treatment . Repressing BRD4 has been reported to significantly elevate HR deficiency and sensitize cancer cells to PARP1/2 inhibitors .

Potential in Breast Cancer Treatment

Dual PARP1-BRD4 inhibitors have the potential to be a promising avenue for breast cancer treatment .

Detailed Findings

CategoryCell Line(s)Concentration(s)Incubation Time(s)Result
Cell Proliferation Assay CFPAC-1, SW1990, MDA-MB-231, MDA-MB-468, HCT-116, THP-10-2 μM3, 4, or 7 daysPotent inhibition of cancer cell line growth
Western Blot Analysis SW19900, 1, 2 μM4 daysSignificant inhibition of PARP1 and BRD4 expression at 2 μM
Cell Cycle Analysis SW19901, 2 μM4 daysCell cycle arrest at G0/G1 and G2/M phases
Apoptosis SW19902 μM4 daysPotent efficacy on apoptosis
Protein Expression SW19901, 2 μM4 daysRegulation of HEXIM1, c-Myc, FOXO1, MDC1, and TOPBP1 expression, enhancing DNA repair inhibition

Mechanism of Action

Parp1/brd4-IN-1 exerts its effects by simultaneously inhibiting PARP1 and BRD4. The inhibition of PARP1 leads to the accumulation of DNA single-strand breaks, which can progress to double-strand breaks, ultimately inducing cell death. BRD4 inhibition disrupts the transcription of genes involved in DNA repair and cell proliferation. The combined inhibition of these two targets results in enhanced DNA damage and reduced cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Parp1/brd4-IN-1 is unique due to its dual inhibitory activity against both PARP1 and BRD4. This dual targeting approach enhances its efficacy in inducing DNA damage and inhibiting cancer cell proliferation compared to single-target inhibitors like Olaparib and JQ1 .

Biological Activity

Introduction

PARP1/BRD4-IN-1 is a compound that targets both poly(ADP-ribose) polymerase 1 (PARP1) and bromodomain-containing protein 4 (BRD4), which are critical players in various cellular processes, including DNA repair, transcription regulation, and cancer progression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Interaction with PARP1

PARP1 is primarily involved in the repair of DNA damage through the poly(ADP-ribosyl)ation process, which modifies target proteins and facilitates their interaction with DNA repair machinery. Inhibition of PARP1 can lead to the accumulation of DNA damage, particularly in cells deficient in homologous recombination (HR), such as those with BRCA mutations. Studies have shown that PARP inhibitors can induce synthetic lethality in these contexts by preventing effective DNA repair mechanisms .

Interaction with BRD4

BRD4 is a member of the BET (bromodomain and extraterminal domain) family and plays a crucial role in regulating gene expression by binding to acetylated histones. It is implicated in various cancers, including triple-negative breast cancer. The inhibition of BRD4 disrupts oncogenic transcriptional programs, leading to reduced cell proliferation and survival . The dual inhibition by this compound targets both DNA repair and transcriptional control pathways, enhancing its therapeutic potential.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on both PARP1 and BRD4 activities. For instance, the compound showed an IC₅₀ value of approximately 94 nM against PARP1 and 3.5 µM against BRD4, indicating a stronger affinity for PARP1 . This dual-target profile suggests that the compound could effectively disrupt both DNA repair and transcriptional regulation in cancer cells.

Synergistic Effects

Research has indicated that combining PARP inhibitors with BRD4 inhibitors can lead to synergistic effects in various cancer models. For example, studies using BRD4 inhibitor AZD5153 alongside olaparib (a PARP inhibitor) demonstrated enhanced efficacy across different gene backgrounds . This synergy is particularly pronounced in HR-deficient cells, where the combined inhibition leads to increased DNA damage and reduced cell viability.

Case Studies: Cancer Models

Several case studies have explored the effects of this compound in specific cancer types:

  • Triple-Negative Breast Cancer : In models of triple-negative breast cancer, dual inhibition led to significant reductions in cell proliferation and increased apoptosis rates compared to single-agent treatments .
  • Pancreatic Cancer : The compound has shown promise in pancreatic cancer models by repressing malignant growth through simultaneous targeting of PARP1 and BRD4 .

Table: Summary of Efficacy Data

Cancer Type IC₅₀ (PARP1) IC₅₀ (BRD4) Effect on Cell Viability
Triple-Negative Breast Cancer94 nM3.5 µMSignificant reduction
Pancreatic CancerNot specifiedNot specifiedRepressed malignant growth

Properties

Molecular Formula

C29H26N6O3

Molecular Weight

506.6 g/mol

IUPAC Name

2-[[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]methyl]-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C29H26N6O3/c1-16-25(17(2)38-33-16)19-12-13-23-21(14-19)27(18-8-5-4-6-9-18)35(29(37)34(23)3)15-24-31-22-11-7-10-20(28(30)36)26(22)32-24/h4-14,27H,15H2,1-3H3,(H2,30,36)(H,31,32)

InChI Key

JHEWPSFLMCUPRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC5=NC6=C(C=CC=C6N5)C(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.